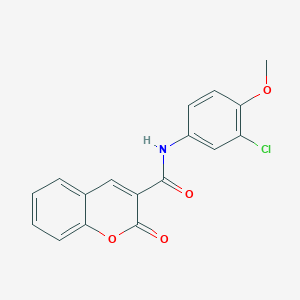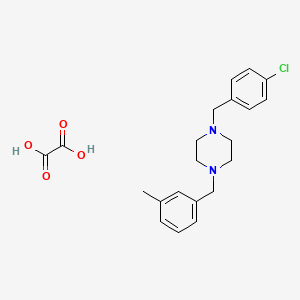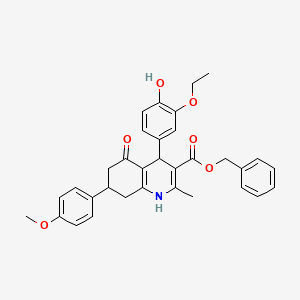
N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of chromene derivatives often involves multicomponent reactions, such as the Knoevenagel condensation followed by cyclization processes. In the context of N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, a typical synthetic route might involve the condensation of a salicylaldehyde derivative with an appropriate amide or carbamate, followed by cyclization to form the chromene core. For instance, a series of chromene derivatives, including those with methoxy and chloro substituents, can be synthesized using solvent-free conditions and catalyzed by ceric ammonium nitrate through a Knoevenagel-Michael reaction (Chitreddy & Shanmugam, 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including those similar to this compound, is characterized by planarity and conjugation, which can affect their electronic and optical properties. X-ray crystallography studies have shown that these molecules can adopt anti conformations around the C-N bond of the amide group, with the amide O atom being trans- or cis-related to the O atom of the pyran ring (Gomes et al., 2015).
Chemical Reactions and Properties
Chromene derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, due to the electrophilic character of the carbonyl group in the chromene core. The presence of methoxy and chloro substituents can further influence the reactivity, directing electrophilic attacks to specific positions on the ring. For instance, the synthesis and reactions of chloro and fluoro-substituted chromenes have been described, showcasing the influence of halogen substituents on the reactivity of the chromene nucleus (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The planarity and conjugation within the chromene core, combined with the substituents' nature, can affect these properties significantly. For example, the crystal structures of related chromene derivatives reveal insights into their molecular conformations and how intermolecular interactions, such as hydrogen bonding, influence their solid-state arrangements (Inglebert et al., 2014).
安全和危害
作用机制
Target of Action
It has been suggested that it may interact with theEphrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.
Mode of Action
The exact mode of action of this compound is not well-understood. It is hypothesized that the compound interacts with its target receptor, leading to changes in the receptor’s activity. This interaction could potentially alter cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
One study suggests that it may modulate expression of genes associated withredox homeostasis . This could potentially affect various downstream effects, including cellular metabolism and response to oxidative stress.
Result of Action
It has been suggested that the compound may selectively killMycobacterium tuberculosis at acidic pH by depleting free thiols . This suggests that the compound may have potential antimicrobial effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, it has been found that the compound selectively kills Mycobacterium tuberculosis at acidic pH , suggesting that the compound’s action may be pH-dependent.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-15-7-6-11(9-13(15)18)19-16(20)12-8-10-4-2-3-5-14(10)23-17(12)21/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQULMLWKDQOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-dimethoxyphenyl)-5-{[(2-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011400.png)
![1-[3-(3,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5011408.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5011420.png)
![6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B5011435.png)
![2-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5011438.png)


![3-[benzyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5011462.png)
![N-[(isobutylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5011466.png)
![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5011477.png)
![4-[2-(2,3-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5011493.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5011496.png)